1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(3,5-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-7-5(10)2-4(3-6(7)11)8(15)9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJGWZNFCVNEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent Selection and Reaction Conditions
The reaction typically begins with a brominated precursor, such as 3,5-difluoro-4-methoxybromobenzene, which is treated with isopropylmagnesium chloride (iPrMgCl) complexed with lithium chloride in tetrahydrofuran (THF) at temperatures between 0°C and 25°C. This generates a highly reactive aryl magnesium species, which subsequently reacts with methyl trifluoroacetate to form the trifluoroacetylated intermediate.
Critical Parameters:
-
Solvent: THF or 2-methyl-THF is preferred due to their ability to stabilize organometallic intermediates.
-
Temperature: Reactions conducted below 25°C minimize side reactions such as dehalogenation or over-addition.
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Stoichiometry: A 2:1 molar ratio of methyl trifluoroacetate to aryl bromide ensures complete conversion, as excess reagent compensates for volatility losses.
Workup and Isolation
Following the trifluoroacetylation step, the reaction mixture is quenched with dilute hydrochloric acid to protonate residual organometallic species. The product is extracted into ethyl acetate, washed with brine, and purified via fractional crystallization from cyclohexane. This method affords the ketone intermediate in yields of 60–75%, with purity exceeding 95% by HPLC.
Nucleophilic Aromatic Substitution for Methoxy Group Introduction
The incorporation of the methoxy group at the 4-position of the aromatic ring presents a distinct challenge due to the electron-withdrawing nature of the trifluoroacetyl group, which deactivates the ring toward nucleophilic attack. To overcome this, phase-transfer catalysis (PTC) is employed under high-temperature conditions.
Phase-Transfer-Catalyzed Methoxylation
A representative protocol involves treating 3,5-difluoro-4-chlorophenyl-2,2,2-trifluoroethanone with sodium methoxide in the presence of tetraphenylphosphonium bromide as a catalyst. The reaction is conducted in sulfolane at 160°C for 5–8 hours, achieving substitution of the chloro group with methoxy in 65–80% yield.
Mechanistic Insights:
-
The phase-transfer catalyst facilitates the solubility of the methoxide ion in the polar aprotic solvent, enabling nucleophilic displacement.
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The trifluoroacetyl group exerts a moderate meta-directing effect, positioning the methoxy group selectively at the 4-position.
Solvent and Catalyst Optimization
Polar solvents such as sulfolane or dimethyl sulfoxide (DMSO) are critical for maintaining reaction homogeneity. Catalytic screening reveals that phosphonium salts (e.g., (C₆H₅)₄P⁺Br⁻) outperform ammonium analogs by reducing side reactions such as hydrolysis.
Alternative Pathways: Direct Trifluoroacetylation of Pre-Functionalized Aromatics
For substrates where the methoxy group is pre-installed, direct trifluoroacetylation offers a streamlined approach. This method bypasses the need for subsequent substitution steps but requires access to specialized starting materials.
Friedel-Crafts Acylation Limitations
Traditional Friedel-Crafts acylation is ineffective for electron-deficient aromatics like 3,5-difluoro-4-methoxybromobenzene. Instead, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable regioselective trifluoroacetylation. For example, LDA-mediated deprotonation followed by quenching with trifluoroacetic anhydride yields the target ketone in 55–60% yield.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of primary methods:
Optimization of Reaction Conditions
Temperature and Time Trade-Offs
Elevated temperatures (160°C) during methoxylation accelerate substitution but risk decomposition of the trifluoroacetyl group. Kinetic studies suggest an optimal window of 5–6 hours at 150°C, balancing conversion and stability.
Catalyst Loading
A catalyst loading of 1–2 mol% tetraphenylphosphonium bromide maximizes turnover without promoting side reactions. Excess catalyst (>5 mol%) leads to emulsion formation during workup, complicating isolation.
Scalability and Industrial Considerations
Large-scale production (≥100 kg) necessitates modifications to laboratory protocols:
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,5-difluoro-4-methoxybenzoic acid.
Reduction: Formation of 1-(3,5-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity. The methoxy group also plays a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several trifluoroacetophenone derivatives, differing in substituent type, position, and application. Below is a comparative analysis:
Table 1: Structural and Physical Properties
*Calculated based on formula.
Key Findings:
Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (Cl, F): Chloro and fluoro substituents enhance electrophilicity at the carbonyl group, facilitating nucleophilic reactions (e.g., formation of oximes or thioethers) . The 3,5-dichloro-4-fluoro derivative (Sarolaner intermediate) exhibits potent bioactivity due to increased lipophilicity and target binding .
Thermal and Physical Stability: Dichlorophenyl derivatives (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) exhibit higher density (~1.506 g/cm³) and boiling points (~265°C) compared to fluorinated analogs, reflecting stronger intermolecular forces .
Applications: Agrochemicals: Chloro-substituted derivatives are prevalent in pesticide intermediates. For example, 1-(4-chlorophenyl)-2,2,2-trifluoroethanone is a precursor to fluxofenim, a herbicide safener , while 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is critical in Sarolaner synthesis . Metabolic Fate: Metabolism studies on SYN548569 (a dichloro-fluoro analog) show metabolite levels <10% of the parent compound, suggesting trifluoroacetyl groups resist enzymatic degradation .
Safety Profiles: Dichlorophenyl analogs (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) are classified as harmful via inhalation, dermal contact, and ingestion . The target compound’s safety data are unavailable, but fluorinated methoxy groups may alter toxicity pathways.
Biological Activity
1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a comprehensive overview of the biological properties of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H6F5O
- Molecular Weight : 250.15 g/mol
This compound features a trifluoroethanone moiety and a difluoromethoxyphenyl group, which contribute to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antimicrobial Activity : This compound has shown promising results against a range of bacterial strains. For instance, studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
- Antiproliferative Effects : In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines such as HeLa and A549. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in cancer metabolism and bacterial resistance mechanisms.
Efficacy Against Bacterial Strains
A study conducted on the antimicrobial properties revealed the following Minimum Inhibitory Concentrations (MIC) for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
These findings underscore the potential application of this compound in treating infections caused by resistant bacterial strains.
Antiproliferative Activity
In cancer research, the compound was evaluated for its antiproliferative effects on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
The IC50 values indicate that the compound exhibits significant activity in inhibiting cell proliferation, suggesting its potential as a therapeutic agent in oncology.
Case Studies
- Case Study on Antimicrobial Resistance : A recent study highlighted the use of this compound in combating methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to enhance the efficacy of beta-lactam antibiotics when used in combination therapy.
- Cancer Treatment Exploration : Another case study focused on the effects of this compound on lung cancer cells. The results indicated that it not only inhibited cell growth but also induced apoptosis via mitochondrial pathways.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Catalyst/Solvent | Key Advantage |
|---|---|---|---|
| Friedel-Crafts Acylation | 65–78 | AlCl₃, Dichloromethane | Short reaction time |
| Grignard Reagent | 70–85 | THF, Mg | High regioselectivity |
Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
Answer:
- X-ray Crystallography : Resolves bond lengths and angles, confirming the planar geometry of the trifluoroethanone group and steric effects of fluorine substituents. For example, C=O bond lengths typically range from 1.21–1.23 Å .
- NMR Spectroscopy :
Advanced: How do the fluorine substituents influence the compound’s electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effects : The -CF₃ group decreases electron density on the aromatic ring, stabilizing intermediates in electrophilic substitution reactions.
- Hydrogen Bonding : Fluorine atoms participate in weak hydrogen bonds (C–F···H–O/N), affecting solubility and crystal packing .
- Metabolic Stability : Fluorination reduces oxidative metabolism in biological systems, enhancing bioavailability in medicinal chemistry applications .
Q. Table 2: Impact of Fluorine Substituents
| Property | Effect of Fluorine Substituents | Example Application |
|---|---|---|
| Lipophilicity | ↑ logP (hydrophobicity) | Drug design for membrane penetration |
| Electron Density | ↓ Ring reactivity toward electrophiles | Catalytic intermediate stabilization |
Advanced: How can computational methods (e.g., QM/MM, MD) elucidate its interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding modes with enzymes (e.g., acetylcholinesterase) by modeling interactions between the trifluoroethanone group and catalytic residues (e.g., π-stacking with Trp86) .
- QM/MM Studies : Quantify energy barriers for covalent inhibition mechanisms. For example, the trifluoroacetyl group may form transition-state analogs with serine hydrolases .
Key Finding : MD simulations of a related trifluoroethanone inhibitor showed a binding free energy of -9.8 kcal/mol, driven by hydrophobic interactions with active-site residues .
Advanced: How can contradictions in experimental data (e.g., synthetic yields) be resolved?
Answer:
Discrepancies in yields (e.g., 65% vs. 78%) often arise from:
- Reaction Conditions : Temperature control (e.g., exothermic Grignard reactions require slow addition).
- Catalyst Purity : Impurities in AlCl₃ reduce Friedel-Crafts efficiency.
- Workup Methods : Incomplete extraction of polar byproducts may artificially inflate yields.
Methodological Solution : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity) .
Advanced: What role does this compound play in SERS-based sensing applications?
Answer:
The compound’s fluorinated aromatic system enhances Raman scattering signals. For example:
- pH Sensing : The trifluoroethanone group undergoes protonation/deprotonation, shifting SERS peaks (e.g., 1077 cm⁻¹ for CO stretching) .
- Surface Interaction : Adsorption onto gold nanoparticles via lone pairs of fluorine atoms improves signal reproducibility .
Basic: What safety considerations are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
